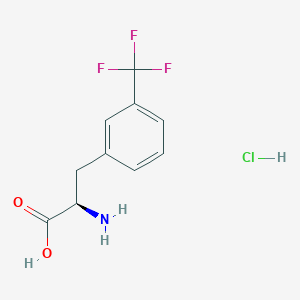
D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride: is a chiral amino acid derivative with the molecular formula C10H10F3NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride typically involves the introduction of a trifluoromethyl group to the phenylalanine structure. This can be achieved through various synthetic routes, including:
Asymmetric Synthesis: Utilizing chiral catalysts to ensure the correct enantiomer is produced.
Direct Fluorination: Introducing the trifluoromethyl group directly onto the phenylalanine molecule under controlled conditions.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its chiral nature allows for the investigation of stereospecific biochemical processes .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with neurotransmitter pathways makes it a candidate for treating conditions like depression and anxiety .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a reference material in analytical chemistry .
Mechanism of Action
The mechanism by which D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a precursor to neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive functions. The trifluoromethyl group enhances its ability to cross the blood-brain barrier, making it more effective in neurological applications .
Comparison with Similar Compounds
L-Phenylalanine: Another chiral amino acid with similar structural properties but different biological activity.
3-(Trifluoromethyl)-L-phenylalanine: The L-enantiomer of the compound, which may have different pharmacokinetic properties.
Uniqueness: D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. This combination enhances its stability and bioavailability compared to other phenylalanine derivatives .
Properties
Molecular Formula |
C10H11ClF3NO2 |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 |
InChI Key |
RUHKJYUDJXZMFH-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















